molecular formula C13H16N2OS B1483337 (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098119-20-9

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483337
CAS No.: 2098119-20-9
M. Wt: 248.35 g/mol
InChI Key: HFQGDDXBLYPBMB-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Enzyme Inhibitory Activity and Molecular Docking Analysis : A study on thiophene-based heterocyclic compounds, closely related to the query compound, investigated their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The research found significant enzyme inhibitory potential, supported by molecular docking analyses which demonstrated strong interactions at the enzyme active sites, suggesting these compounds as potential leads for further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

  • Antimicrobial Activity : Another study focused on substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, synthesized under microwave irradiation conditions, which were screened for their antibacterial and antifungal activities. This research highlights the antimicrobial potential of thiophene-based compounds, indicating their relevance in the development of new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Chemical Synthesis Techniques

  • Regioselective Synthesis of Pyrazole Derivatives : A regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, utilizing a 1,3-dipolar cycloaddition approach, was reported. This technique underscores the versatility of pyrazole derivatives in chemical synthesis, providing a straightforward pathway for the preparation of various heterocyclic compounds (Alizadeh, Moafi, & Zhu, 2015).

Structural and Molecular Studies

  • Isomorphous Structures Analysis : Research into isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrated the chlorine-methyl (Cl-Me) exchange rule. Such studies contribute to understanding the structural characteristics and isomorphism in heterocyclic compounds, providing a foundation for further exploration in material science and crystallography (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Properties

IUPAC Name

(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-7,9,11,16H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQGDDXBLYPBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

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